molecular formula C11H14ClNO2 B13491489 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride

Cat. No.: B13491489
M. Wt: 227.69 g/mol
InChI Key: JSRNBLSZDWEQNF-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions improve atom economy and selectivity, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit the PD-1/PD-L1 pathway sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11(13)14;/h2-4H,5-7H2,1H3,(H,13,14);1H

InChI Key

JSRNBLSZDWEQNF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2C(=O)O.Cl

Origin of Product

United States

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